molecular formula C9H9NO2 B8735000 N-(2-hydroxyphenyl)prop-2-enamide CAS No. 53854-70-9

N-(2-hydroxyphenyl)prop-2-enamide

Cat. No. B8735000
CAS RN: 53854-70-9
M. Wt: 163.17 g/mol
InChI Key: KIQBVKPQYARZTK-UHFFFAOYSA-N
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Patent
US07939241B2

Procedure details

Among the (meth)acrylamide derivatives represented by the general formula (1), a compound (the above compound A-1) in which R1 is a hydrogen atom; R2 is an ethoxymethyl group; and R3 to R6 are a hydrogen atom can be synthesized, for example, by the following manner. In this manner, o-aminophenol is reacted with acryloyl chloride in N-methyl-2-pyrrolidone (NMP) in the presence of lithium chloride to obtain N-(2-hydroxyphenyl)acrylamide. N-(2-hydroxyphenyl)acrylamide is then reacted with chloromethyl ethyl ether in NMP in the presence of N,N-diisopropyl ethylamine to synthesize the above compound A-1.
[Compound]
Name
(meth)acrylamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
( 1 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[OH:8].[C:9](Cl)(=[O:12])[CH:10]=[CH2:11].[Cl-].[Li+]>CN1CCCC1=O>[OH:8][C:3]1[CH:4]=[CH:5][CH:6]=[CH:7][C:2]=1[NH:1][C:9](=[O:12])[CH:10]=[CH2:11] |f:2.3|

Inputs

Step One
Name
(meth)acrylamide
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
( 1 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=C(C=CC=C1)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=C)(=O)Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[Li+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN1C(CCC1)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
OC1=C(C=CC=C1)NC(C=C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.